molecular formula C18H14N4O3 B10991070 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide

Cat. No.: B10991070
M. Wt: 334.3 g/mol
InChI Key: CPDMVZFJOCAOMQ-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Indole Acetamide Formation: The final step involves coupling the indole derivative with the pyridazinone-furan intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, pyridazinone, and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The furan and pyridazinone rings may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is unique due to the presence of the indole moiety. This structural feature may enhance its biological activity and specificity, making it a more promising candidate for various applications in medicinal chemistry.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C18H14N4O3/c23-17(20-13-3-4-14-12(10-13)7-8-19-14)11-22-18(24)6-5-15(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23)

InChI Key

CPDMVZFJOCAOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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